molecular formula C9H8N2O2 B1629580 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione CAS No. 887576-83-2

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione

Cat. No.: B1629580
CAS No.: 887576-83-2
M. Wt: 176.17 g/mol
InChI Key: JLJMSJITZYJEFM-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione is a heterocyclic compound with the molecular formula C9H8N2O2 It is characterized by a fused ring system that includes a pyridine ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

3,4-dihydro-1H-pyrido[4,3-b]azepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-8-1-2-9(13)11-7-3-4-10-5-6(7)8/h3-5H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJMSJITZYJEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647623
Record name 3,4-Dihydro-1H-pyrido[4,3-b]azepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887576-83-2
Record name 3,4-Dihydro-1H-pyrido[4,3-b]azepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione
Reactant of Route 2
3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione
Reactant of Route 3
3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione
Reactant of Route 4
3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione
Reactant of Route 5
3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione
Reactant of Route 6
3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione

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